molecular formula C12H15F3N2O2S B2410217 Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 886497-58-1

Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No. B2410217
CAS RN: 886497-58-1
M. Wt: 308.32
InChI Key: JNWUSHMGBDNDDC-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, which is a heterocyclic compound. It contains a trifluoromethyl group, which is often used in pharmaceuticals and agrochemicals due to its enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl ketones (TFMKs) are valuable synthetic targets and can be synthesized using various methods . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, which might be relevant .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Trifluoromethyl groups are known for their unique properties due to the combination of their lipophilicity and hydrogen bonding properties .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been used as a precursor for synthesizing ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via Michael-like addition with secondary amines. This process highlights the compound's versatility in chemical synthesis (Boy & Guernon, 2005).

Application in Material Science

  • Ethyl-2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, has been studied for its structural properties. The findings suggest potential applications in materials science, particularly in the design of molecular structures (Lynch & Mcclenaghan, 2004).

Antibacterial Activities

  • Certain derivatives, like ethyl-2-( 4'-hydroxyphenyl)-4-(trifluromethyl) thiazole-5-carboxylate, have been synthesized and investigated for their antibacterial properties. These studies are crucial for exploring new avenues in antibiotic research (Qiu Li-ga, 2015).

Corrosion Inhibition

  • The corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been studied, suggesting its potential use in protecting materials like AA6061 alloy in corrosive environments (Raviprabha & Bhat, 2019).

Future Directions

The future directions in the field of trifluoromethylation reactions are promising, with recent advances in transition metal-mediated trifluoromethylation reactions . These reactions are expected to improve the propensity towards further development of agrochemical drugs .

properties

IUPAC Name

ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c1-2-19-10(18)8-9(12(13,14)15)17-11(20-8)16-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWUSHMGBDNDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2CCCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

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